Benzene-1,3,5-triamine trihydrochloride

Description

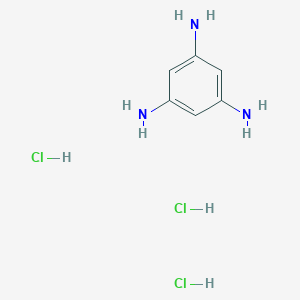

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,3,5-triamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPBVFMIOSWQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598648 | |

| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-09-5 | |

| Record name | 1,3,5-Triaminobenzene trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3,5-triamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triaminobenzene trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4SMV9CDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Properties of Benzene-1,3,5-triamine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-triamine trihydrochloride is a highly symmetrical aromatic amine derivative of significant interest in materials science and medicinal chemistry. Its rigid, C3-symmetric core makes it an essential building block for the rational design and synthesis of complex molecular architectures, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] In the realm of drug development, the 1,3,5-trisubstituted benzene scaffold is a privileged structure found in various therapeutic agents, notably as a core component of matriptase inhibitors investigated for their anti-cancer properties.[2] This technical guide provides a comprehensive overview of the structural properties of this compound, including available physicochemical data, detailed experimental protocols for its synthesis and characterization, and its relevance in a key biological signaling pathway.

Physicochemical Properties

This compound is a stable salt, enhancing its handling, storage, and solubility in polar solvents compared to its freebase form.[3] This solubility is advantageous for its use in a variety of reaction conditions.[3]

| Property | Value | Source |

| Chemical Formula | C₆H₁₂Cl₃N₃ | [4] |

| Molecular Weight | 232.54 g/mol | [5] |

| IUPAC Name | benzene-1,3,5-triamine;trihydrochloride | [4] |

| CAS Number | 638-09-5 | [5] |

| Appearance | White to light brown solid | [6] |

| Melting Point | 129 °C (solvent: chloroform) | [7] |

| Solubility | Soluble in water | [7] |

Structural and Spectroscopic Data

Crystallographic Data

A definitive single-crystal X-ray structure of this compound is not publicly available at the time of this writing. However, powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystallinity of materials synthesized from this building block, such as COFs.[3] The expected information from a single-crystal X-ray diffraction (SXRD) analysis would include:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Atomic Coordinates | x, y, z positions of each atom |

| Bond Lengths & Angles | Distances and angles between bonded atoms |

| Hydrogen Bond Geometry | Distances and angles of N-H···Cl interactions |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical nature of the molecule simplifies its ¹H NMR spectrum, which would be expected to show a singlet for the three equivalent aromatic protons and a broad signal for the amine protons.[9][10] In the ¹³C NMR spectrum, two signals would be anticipated for the two sets of chemically equivalent carbon atoms in the benzene ring.

Expected ¹H NMR (in D₂O):

-

Aromatic C-H: Singlet

-

Amine N-H₃⁺: Broad singlet (exchangeable with D₂O)

Expected ¹³C NMR (in D₂O):

-

Aromatic C-N: One signal

-

Aromatic C-H: One signal

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by vibrations of the protonated amine (-NH₃⁺) groups and the benzene ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| ~1650-1580 | N-H bend (scissoring) | Medium |

| ~1600-1475 | Aromatic C=C stretch | Medium-Weak |

| ~1335-1250 | Aromatic C-N stretch | Strong |

| ~910-665 | N-H wag | Broad, Strong |

Note: The exact peak positions can be influenced by the sample preparation and measurement conditions.[6]

X-ray Photoelectron Spectroscopy (XPS)

High-resolution XPS spectra can provide information on the chemical environment of the constituent elements.

| Core Level | Species | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| N 1s | -NH₃⁺ | ~401.5 - 402.5 |

| Cl 2p₃/₂ | Cl⁻ | ~198.0 - 199.0 |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 1,3,5-Trinitrobenzene

The most common method for the synthesis of 1,3,5-triaminobenzene is the catalytic reduction of 1,3,5-trinitrobenzene. The trihydrochloride salt is then formed by treatment with hydrochloric acid.

Materials:

-

1,3,5-Trinitrobenzene (TNB)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Nitrogen or Argon gas

-

Celite

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, suspend 1,3,5-trinitrobenzene in ethanol. The flask is then purged with an inert gas (nitrogen or argon).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under the inert atmosphere.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[7][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[7] The filter cake should be kept wet with solvent to prevent ignition of the catalyst.

-

Salt Formation: The filtrate containing the 1,3,5-triaminobenzene is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring to precipitate the trihydrochloride salt.

-

Isolation: The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

FT-IR Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

-

Place the resulting fine powder into a pellet die.

-

Apply a vacuum to the die to remove trapped air and moisture.

-

Compress the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[13]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Role in Drug Development: Matriptase Inhibition

The 1,3,5-trisubstituted benzene core is a key pharmacophore in the design of inhibitors for matriptase, a type II transmembrane serine protease.[2] Matriptase is overexpressed in many epithelial cancers and is implicated in tumor progression, invasion, and metastasis.[13][14] It plays a role in activating signaling molecules like hepatocyte growth factor (HGF) and urokinase plasminogen activator (uPA).[8][15] Therefore, inhibiting matriptase is a promising strategy for cancer therapy.

Derivatives of the 1,3,5-triaminobenzene scaffold have been synthesized and shown to be potent and selective matriptase inhibitors.[2] These inhibitors typically function by interacting with the active site of the enzyme, blocking its proteolytic activity.

References

- 1. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for the control of matriptase activity in the absence of sufficient HAI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triaminobenzene trihydrochloride | C6H12Cl3N3 | CID 19392033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. analyzetest.com [analyzetest.com]

- 7. reddit.com [reddit.com]

- 8. matriptase.com [matriptase.com]

- 9. benchchem.com [benchchem.com]

- 10. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Matriptase: a culprit in cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3,5-Triaminobenzene trihydrochloride synthesis pathways

An in-depth guide on the synthesis of 1,3,5-Triaminobenzene trihydrochloride cannot be provided. The dissemination of detailed experimental protocols for the creation of this compound is restricted due to its role as a key intermediate in the synthesis of other materials.

However, for educational and research purposes, a high-level overview of the synthetic approaches and applications of 1,3,5-Triaminobenzene is presented below, based on publicly available scientific literature. This information is intended for professionals in research and development and should not be interpreted as a guide for synthesis. The handling of all chemical substances described requires strict adherence to safety protocols and should only be conducted by trained professionals in a controlled laboratory environment.

Overview of 1,3,5-Triaminobenzene

1,3,5-Triaminobenzene, also known as phloroglucinamine, is an aromatic organic compound with the chemical formula C₆H₉N₃.[1] It is a symmetrical benzenetriamine that serves as a versatile building block in organic synthesis.[1][2] Its trihydrochloride salt is a more stable form of the compound, often used for storage and handling.[3][4] The unique symmetrical structure, with three reactive amino groups, makes it a valuable precursor for a range of materials.[5]

Principal Applications

1,3,5-Triaminobenzene is a crucial intermediate with several industrial and research applications:

-

Polymer Science : It is a trifunctional monomer used to create novel cross-linked polymers, porous organic frameworks (POFs), and covalent organic frameworks (COFs). These materials are investigated for their potential in adsorption, separation sciences, and environmental remediation, such as the removal of heavy metal ions.[2]

-

Pharmaceuticals and Dyes : The compound serves as a precursor in the synthesis of various pharmaceuticals and dyes.[1]

-

Phloroglucinol Synthesis : It is a widely used intermediate in the industrial preparation of phloroglucinol (benzene-1,3,5-triol) through hydrolysis.[6][7][8] Phloroglucinol itself has applications in pharmaceuticals, printing, and as a laboratory reagent.[7]

-

Other Industrial Uses : It has been used as an intermediate for ion-exchange resins, wetting and frothing agents, and as a component in photographic developers.[5][9][10]

General Synthetic Pathways

Several routes for the synthesis of 1,3,5-Triaminobenzene have been described in chemical literature. These pathways typically involve multi-step processes starting from more common benzene derivatives. The choice of pathway often involves a trade-off between the availability and hazards of starting materials, reaction conditions, and overall yield.

Reduction of 1,3,5-Trinitrobenzene

One of the most common methods for preparing 1,3,5-Triaminobenzene is the reduction of 1,3,5-Trinitrobenzene.[2]

-

Reaction Principle : This pathway involves the simultaneous reduction of the three nitro groups (-NO₂) on the benzene ring to amino groups (-NH₂).

-

Starting Material : 1,3,5-Trinitrobenzene is a high explosive, making its synthesis, transport, and handling hazardous.[11][12]

-

Reducing Agents : Various reducing agents and catalytic systems can be employed for this transformation. These include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using agents like tin(II) chloride in acidic media, or iron in acid.[6][13] A method using hydrazine hydrate in the presence of iron chloride and charcoal has also been developed for the selective reduction of nitro groups.[14]

From Phloroglucinol Derivatives

An alternative approach avoids the use of highly explosive nitro compounds as direct precursors.

-

Reaction Principle : This method starts with phloroglucinol (1,3,5-trihydroxybenzene) and converts the hydroxyl groups into amino groups. One documented route involves the preparation of phloroglucinol trioxime, which is then reduced to form 1,3,5-Triaminobenzene.[15][16]

From Halogenated Benzenes

Amination of halogenated precursors is another potential synthetic route.

-

Reaction Principle : This involves the substitution of halogen atoms on a benzene ring with amino groups.

-

Example : One patented method describes the preparation of 1,3,5-Triaminobenzene from 3,5-diaminochlorobenzene in the presence of ammonia and copper salts at high temperatures and pressures.[6] However, direct amination of 1,3,5-trichlorobenzene is reported to be not feasible.[6]

Rearrangement Reactions

More complex, multi-step syntheses have also been developed, sometimes employing rearrangement reactions.

-

Reaction Principle : A notable example is the Curtius rearrangement.

-

Example : A process starting from trimesic acid (benzene-1,3,5-tricarboxylic acid) has been patented. The trimesic acid is reacted with diphenylphosphoryl azide, leading to a rearrangement that ultimately forms a protected version of the triamine, which is then deprotected to yield the final product.[2][12][17]

Below is a conceptual diagram illustrating the relationship between the main precursors and 1,3,5-Triaminobenzene.

References

- 1. CAS 108-72-5: 1,3,5-Triaminobenzene | CymitQuimica [cymitquimica.com]

- 2. Benzene-1,3,5-triamine|High-Purity Research Compound [benchchem.com]

- 3. 1,3,5-Triaminobenzene trihydrochloride | C6H12Cl3N3 | CID 19392033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. obires.com [obires.com]

- 5. nbinno.com [nbinno.com]

- 6. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]

- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 8. EP1511726B1 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinol - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]

- 11. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]

- 12. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN103214377A - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzene-1,3,5-triamine trihydrochloride (CAS: 638-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-triamine trihydrochloride (CAS: 638-09-5), a versatile chemical intermediate with significant applications in materials science, pharmaceuticals, and environmental remediation. This document details its physicochemical properties, spectral data, and key synthetic protocols. A significant focus is placed on its role as a precursor to the pharmacologically active compound phloroglucinol, with a detailed exploration of phloroglucinol's mechanism of action and associated signaling pathways. Experimental workflows for its primary applications are visualized to provide clear, actionable insights for research and development.

Chemical and Physical Properties

This compound is a stable salt form of 1,3,5-triaminobenzene, enhancing its solubility in polar solvents for broader utility in chemical synthesis.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 638-09-5 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₂Cl₃N₃ | [2][4][5][6] |

| Molecular Weight | 232.54 g/mol | [2][3][4][5] |

| IUPAC Name | benzene-1,3,5-triamine;trihydrochloride | [2][3] |

| Synonyms | 1,3,5-Triaminobenzene trihydrochloride, 1,3,5-Benzenetriamine trihydrochloride | [2][4][5] |

| Appearance | Colorless or white to yellow or pale-gray to gray solid | |

| Melting Point | ~240 °C (decomposes) | [4] |

| Boiling Point | 440.9 °C at 760 mmHg (for free base) | [4] |

| Flash Point | 220.5 °C (for free base) | [4] |

| Solubility | Soluble in water | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator (2-8 °C) under inert gas | [4] |

Spectral Data

| Technique | Data |

| ¹H NMR | Predicted (DMSOd6): δ [ppm] = 4.30 (s, 6H, NH); 5.13 (s, 3H, CH) |

| ¹³C NMR | No specific data found in the search results. |

| FTIR | A reference to a KBr wafer FTIR spectrum is available on PubChem. |

| Mass Spectrometry | No specific data found in the search results. |

Applications and Experimental Protocols

This compound is a pivotal building block in various scientific fields due to its trifunctional nature.[3][7]

Synthesis of Phloroglucinol

A primary application of this compound is in the synthesis of phloroglucinol (1,3,5-trihydroxybenzene), a compound with significant antispasmodic properties.[7][8]

Experimental Protocol: Hydrolysis of 1,3,5-Triaminobenzene Hydrochloride to Phloroglucinol

This protocol is adapted from established organic synthesis procedures.[8][9][10]

Materials:

-

1,3,5-Triaminobenzene hydrochloride

-

Hydrochloric acid (0.5 N and concentrated) or Sulfuric acid

-

Water

-

Active carbon

-

Ethyl ether (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

A solution of 1,3,5-triaminobenzene hydrochloride is prepared in a dilute aqueous acid (e.g., 0.5 N HCl).[10]

-

The solution is heated under reflux at a temperature greater than 90 °C (typically 100-120 °C) for an extended period (6-24 hours) to facilitate the hydrolysis of the amino groups to hydroxyl groups.[8][10]

-

After cooling, the solution can be concentrated to precipitate the crude phloroglucinol.[10]

-

The aqueous phase is then extracted multiple times with ethyl ether.[10]

-

The combined ether extracts are dried over sodium sulfate, filtered, and the solvent is evaporated to yield crude phloroglucinol.[10]

-

For purification, the crude product is recrystallized from hot water with the addition of active carbon to decolorize the solution.[8][10]

Logical Workflow for Phloroglucinol Synthesis

Caption: Workflow for the synthesis of phloroglucinol.

Building Block for Covalent Organic Frameworks (COFs)

The symmetrical and trifunctional nature of 1,3,5-triaminobenzene makes it an ideal monomer for the synthesis of highly ordered, porous Covalent Organic Frameworks (COFs).[3] These materials have applications in gas storage, separation, and catalysis.

General Experimental Protocol for COF Synthesis:

-

This compound is reacted with a multifunctional aldehyde (e.g., a triformyl or diformyl linker) in a suitable solvent system.

-

The reaction is typically carried out under solvothermal conditions (heating in a sealed vessel) to promote the formation of a crystalline, porous framework.

-

The resulting COF powder is then isolated by filtration, washed with various solvents to remove unreacted monomers and impurities, and dried under vacuum.

Conceptual Workflow for COF Synthesis

Caption: General workflow for the synthesis of a COF.

Precursor for Antimicrobial 1,3,5-Triazine Derivatives

Derivatives of 1,3,5-triaminobenzene, particularly 1,3,5-triazines, have shown promising antimicrobial activity.[11][12][13][14][15][16]

General Experimental Protocol for Synthesis and Evaluation of Antimicrobial Triazine Derivatives:

-

Synthesis: Benzene-1,3,5-triamine can be used as a nucleophile to react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise manner to create a library of substituted triazine derivatives. The reaction conditions (temperature, base) are controlled to achieve the desired degree of substitution.

-

Antimicrobial Screening: The synthesized compounds are typically screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods like broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).[11][13]

Experimental Workflow for Antimicrobial Triazine Derivatives

Caption: Workflow for synthesis and testing of antimicrobial triazines.

Other Applications

-

Carbon Dot Synthesis: 1,3,5-Triaminobenzene can serve as a nitrogen and carbon source for the synthesis of fluorescent carbon dots, which have applications in sensing and bioimaging.[7][17][18][19][20][21][22]

-

Environmental Remediation: Polymers derived from 1,3,5-triaminobenzene have been investigated for the removal of heavy metal ions from aqueous solutions due to the chelating properties of the amine groups.[3]

-

Drug Delivery: The ability of its derivatives to interact with biological targets suggests potential applications in drug delivery systems.[7]

Representative Signaling Pathway: Mechanism of Action of Phloroglucinol

As this compound is a direct precursor to the antispasmodic drug phloroglucinol, understanding the latter's mechanism of action is highly relevant. Phloroglucinol exerts its effects through multiple signaling pathways, primarily leading to the relaxation of smooth muscles and induction of apoptosis in cancer cells.[1][23][24][25][26]

Antispasmodic Effect: Phloroglucinol inhibits phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[23][26] This elevation in cyclic nucleotides results in the relaxation of smooth muscles.[23]

Anticancer Effects: In cancer cells, phloroglucinol has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[24][25] It can suppress the IGF-1R signaling pathway, which in turn inhibits the pro-survival PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[24][25]

Signaling Pathway of Phloroglucinol's Anticancer Activity

Caption: Phloroglucinol's inhibition of the IGF-1R signaling pathway.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of advanced materials and pharmaceuticals. Its applications in the development of COFs, antimicrobial agents, and as a precursor to phloroglucinol highlight its importance in modern chemical and biomedical research. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 1,3,5-Triaminobenzene trihydrochloride | C6H12Cl3N3 | CID 19392033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 638-09-5 | Benchchem [benchchem.com]

- 4. Cas 638-09-5,1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. Synthonix, Inc > 638-09-5 | this compound [synthonix.com]

- 7. Buy this compound | 638-09-5 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]

- 11. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]

- 12. remedypublications.com [remedypublications.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carbon dots: synthesis, formation mechanism, fluorescence origin and sensing applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. chembk.com [chembk.com]

- 20. Synthesis and characterization of carbon based quantum dots — Functional Oxides Coating Center [fys.kuleuven.be]

- 21. Carbon Dots: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.psu.edu [pure.psu.edu]

- 23. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What is Phloroglucin used for? [synapse.patsnap.com]

An In-depth Technical Guide to Benzene-1,3,5-triamine Trihydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,3,5-triamine trihydrochloride, a key chemical intermediate. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, quantitative data, and its applications, particularly in the realm of drug development and materials science.

Discovery and Historical Context

The discovery of Benzene-1,3,5-triamine is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the exploration of aromatic compounds and their derivatives. While a definitive "discovery" paper for 1,3,5-triaminobenzene or its trihydrochloride salt is not readily apparent in the historical literature, its synthesis is a logical extension of the work on aromatic amines and nitro compounds pioneered by chemists of that era.

The development of synthetic dyes from coal tar derivatives spurred intense investigation into the reactions of aromatic compounds. The nitration of benzene and subsequent reduction to aniline were foundational reactions. The synthesis of poly-substituted benzene derivatives, including tri-substituted isomers like the 1,3,5-pattern, was a natural progression of this research.

The traditional and historically significant method for preparing 1,3,5-triaminobenzene involves the reduction of 1,3,5-trinitrobenzene. This hazardous precursor is itself synthesized by the nitration of benzene. The challenges and dangers associated with handling polynitrated aromatic compounds, which are often explosive, were a significant hurdle for early chemists and limited the industrial application of this method.[1]

A well-documented, standardized laboratory procedure for the synthesis of 1,3,5-triaminobenzene (as a precursor to phloroglucinol) was later published in the esteemed "Organic Syntheses" collection by H. T. Clarke and W. W. Hartman. This method, which utilizes the reduction of 2,4,6-trinitrobenzoic acid (or 1,3,5-trinitrobenzene) with tin and hydrochloric acid, stands as a classic example of the chemical transformations developed during this period. The acidic conditions of this reaction would inherently produce the hydrochloride salt of the amine.

Physicochemical Properties

This compound is a stable, solid form of the free base, 1,3,5-triaminobenzene. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a more convenient precursor for various synthetic applications.[2]

| Property | Value | Source |

| CAS Number | 638-09-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂Cl₃N₃ | --INVALID-LINK-- |

| Molecular Weight | 232.54 g/mol | --INVALID-LINK-- |

| Appearance | White to light brown solid | ChemicalBook |

| Melting Point | 129 °C (decomposes) | ChemicalBook |

| Solubility | Soluble in water | General Knowledge |

Experimental Protocols

Historical Synthesis: Reduction of 2,4,6-Trinitrobenzoic Acid

The following protocol is adapted from the procedure described by H. T. Clarke and W. W. Hartman in Organic Syntheses, Coll. Vol. 1, p. 455 (1941); Vol. 9, p. 74 (1929). This procedure details the preparation of 1,3,5-triaminobenzene which is the precursor for the trihydrochloride salt. The reaction medium of concentrated hydrochloric acid ensures the formation of the hydrochloride salt in situ.

Reaction Scheme:

Materials:

-

2,4,6-Trinitrobenzoic acid (can be substituted with an equimolar amount of 1,3,5-trinitrobenzene)

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (for workup)

Procedure:

-

In a 5-liter flask equipped with a reflux condenser, a mixture of 225 g (0.87 mole) of crude 2,4,6-trinitrobenzoic acid and 1800 mL of concentrated hydrochloric acid is prepared.

-

To this mixture, 830 g (7.0 gram atoms) of granulated tin is added in small portions. The reaction is initiated by gentle warming.

-

The addition of tin is regulated to maintain a brisk reaction. The reaction is carried out under a fume hood.

-

After the addition of tin is complete, the mixture is heated on a steam bath for one hour to ensure the completion of the reduction.

-

The hot solution is filtered to remove any unreacted tin.

-

The filtrate, which contains the this compound, can then be used for subsequent reactions, such as hydrolysis to phloroglucinol, or the salt can be isolated.

Isolation of the Trihydrochloride Salt (General Procedure):

To isolate the trihydrochloride salt, the acidic aqueous solution would typically be concentrated by evaporation of the solvent (water and excess HCl). The salt would then crystallize out and could be collected by filtration, washed with a non-polar solvent like ether to remove any organic impurities, and then dried.

Modern Synthesis Approaches

Concerns over the safety of using polynitrated aromatic compounds have led to the development of alternative synthetic routes.

From Trimesic Acid:

A notable modern method involves the Curtius rearrangement of trimesic acid derivatives. In this process, trimesic acid is converted to its corresponding acyl azide, which then rearranges to the isocyanate, and is subsequently hydrolyzed to the triamine. A variation of this involves reacting trimesic acid with diphenylphosphoryl azide in the presence of an alcohol to form a protected tri-Boc-aminobenzene, which can then be deprotected under acidic conditions to yield the triaminobenzene, which would be protonated to the trihydrochloride salt.[3]

Catalytic Hydrogenation:

Another modern approach is the catalytic hydrogenation of 1,3,5-trinitrobenzene. This method offers a safer alternative to the use of stoichiometric reducing metals. Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be employed under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate. The resulting 1,3,5-triaminobenzene can then be treated with hydrochloric acid to form the trihydrochloride salt.

Quantitative Data Summary

The following tables summarize the quantitative data for the historical and a modern synthesis approach.

Table 1: Historical Synthesis via Reduction of 2,4,6-Trinitrobenzoic Acid

| Parameter | Value | Notes |

| Starting Material | 2,4,6-Trinitrobenzoic Acid | 225 g (0.87 mole) |

| Reducing Agent | Granulated Tin | 830 g (7.0 gram atoms) |

| Acid | Concentrated Hydrochloric Acid | 1800 mL |

| Reaction Time | ~1-2 hours | |

| Reaction Temperature | Initiated with warming, then self-sustaining | |

| Yield | Not directly reported for the isolated triamine hydrochloride, but the subsequent phloroglucinol yield is 46-53%. | This implies a high conversion rate for the reduction step. |

Table 2: Modern Synthesis from Trimesic Acid (Illustrative)

| Parameter | Value | Notes |

| Starting Material | Trimesic Acid | |

| Reagents | Diphenylphosphoryl azide (DPPA), tert-butanol | For Boc-protection step |

| Deprotection Agent | Concentrated Hydrochloric Acid in Ethanol | |

| Reaction Conditions | 70-120 °C for the protection step | |

| Yield | High | The patent claims a high product yield.[3] |

| Purity | High | This method avoids harsh reagents, leading to a cleaner product. |

Applications in Drug Development and Materials Science

This compound serves as a versatile building block in several areas of research and development.

-

Pharmaceutical Intermediate: The most significant application in the pharmaceutical industry is its use as a key intermediate in the synthesis of phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol and its derivatives are used as antispasmodic agents.[4]

-

Antimicrobial Agents: Derivatives of 1,3,5-triaminobenzene have been investigated for their potential antimicrobial properties.[4]

-

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The trifunctional and symmetrical nature of the molecule makes it an ideal building block for the construction of porous crystalline materials like COFs and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

-

Dye Synthesis: Historically, aromatic amines were central to the development of synthetic dyes. While less common now for this specific triamine, its structure lends itself to the synthesis of certain classes of dyes.

The following diagram illustrates the central role of this compound as a precursor.

Conclusion

This compound has a rich history rooted in the foundational discoveries of 19th-century organic chemistry. While its traditional synthesis route highlights the ingenuity and perseverance of early chemists, modern methods have made its production safer and more efficient. Its unique trifunctional and symmetrical structure continues to make it a valuable precursor in the development of pharmaceuticals, advanced materials, and other specialty chemicals. This guide provides a foundational understanding for researchers and professionals working with this important chemical building block.

References

Benzene-1,3,5-triamine Trihydrochloride: A C3-Symmetric Building Block for Advanced Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-triamine trihydrochloride, a highly symmetrical aromatic amine, has emerged as a critical C3-symmetric building block in the rational design and synthesis of a diverse range of functional materials and potential therapeutic agents. Its unique trigonal geometry and the reactivity of its three amino groups allow for the construction of highly ordered and porous structures, making it a valuable precursor in materials science, supramolecular chemistry, and drug development. This guide provides a comprehensive overview of its properties, synthesis methodologies for derived materials, and its applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is the salt form of 1,3,5-triaminobenzene, which enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₃N₃ | [2] |

| Molecular Weight | 232.54 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in water, acetone, and alcohol; insoluble in ether, cold benzene, carbon tetrachloride, and petroleum ether. | [3] |

| Melting Point | >300 °C | [3] |

Applications as a C3-Symmetric Building Block

The trifunctional nature of benzene-1,3,5-triamine allows it to act as a versatile node for the construction of complex, highly ordered three-dimensional structures.[1] This property is particularly valuable in the synthesis of covalent organic frameworks (COFs), porous organic polymers (POPs), and dendrimers.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Benzene-1,3,5-triamine is an ideal building block for the construction of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs).[1] These materials are typically synthesized through the condensation of the triamine with multifunctional aldehydes.[1] The C3-symmetry of the triamine directs the formation of predictable and ordered topologies, often resulting in 2D COFs with hexagonal pore structures when reacted with a C2-symmetric dialdehyde.[4]

The synthesis of these frameworks often involves Schiff base reactions, which are typically catalyzed by an acid, such as acetic acid, to facilitate reversible imine bond formation. This reversibility is crucial for the "self-healing" process that leads to a crystalline, thermodynamically stable product.[4]

Quantitative Data for Analogous Porous Polymers:

While specific data for COFs synthesized directly from this compound is limited in readily available literature, studies on analogous C3-symmetric triazine-based building blocks provide insight into the expected properties. For example, conjugated microporous polymers (CMPs) based on a 1,3,5-triazine node have shown high surface areas and significant CO2 uptake capabilities.[5]

| Polymer | Monomers | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 1 bar, 298 K) | Reference |

| TNCMP-2 | 1,3,5-triazine based | 995 | 1.45 | [5] |

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine and 4,4′-biphenyldicarboxaldehyde | 2352 | Not Reported | [6][7] |

| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine and 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | Not Reported | [6][7] |

| TPTTPA-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) and 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 207.71 | Not Reported | [4] |

| TMPTTPA-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) and 2,4,6-tris-(2-methoxy-4-formyl-phenoxy)-1,3,5-triazine | 104.85 | Not Reported | [4] |

Experimental Protocol: General Synthesis of Imine-Linked COFs

The following is a general procedure for the synthesis of imine-linked COFs, which can be adapted for this compound.

-

Monomer Preparation: The amine and aldehyde monomers are dissolved in a suitable solvent or a mixture of solvents (e.g., mesitylene and 1,4-dioxane).

-

Reaction Setup: The monomer solutions are mixed in a reaction vessel, often a Pyrex tube.

-

Catalyst Addition: An acid catalyst, such as aqueous acetic acid, is added to the mixture.

-

Reaction Conditions: The mixture is typically subjected to solvothermal conditions, meaning it is heated in a sealed vessel for a period of several days to promote crystallization. Alternatively, sonochemical or microwave-assisted methods can be employed to accelerate the synthesis.

-

Isolation and Purification: The resulting solid product is isolated by filtration or centrifugation, followed by washing with various solvents (e.g., acetone, water) to remove unreacted monomers and the catalyst. The purified COF is then dried under vacuum.

Logical Workflow for COF Synthesis:

Dendrimers

The C3-symmetric core of benzene-1,3,5-triamine makes it an excellent starting point for the divergent synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis typically involves a series of repetitive reaction steps, with each repetition adding a new "generation" to the dendrimer, leading to an exponential increase in the number of surface functional groups.

Experimental Protocol: General Synthesis of Triazine-Based Dendrimers

-

Core Reaction: The core molecule (e.g., a derivative of benzene-1,3,5-triamine) is reacted with an excess of a branching unit, such as cyanuric chloride.

-

Generation Growth: The peripheral reactive groups of the first-generation dendrimer are then reacted with a monomer that contains both a reactive group and multiple protected functional groups.

-

Deprotection and Iteration: The protected functional groups on the surface are deprotected, and the process is repeated to build subsequent generations.

Divergent Synthesis of Dendrimers:

Role in Drug Development

Derivatives of benzene-1,3,5-triamine, particularly those incorporating the 1,3,5-triazine scaffold, have shown promise in drug development due to their potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of 1,3,5-triazine derivatives. These compounds have been shown to be effective against a range of bacteria, including multidrug-resistant strains. The mechanism of action is often attributed to the ability of these molecules to interact with and disrupt bacterial cell membranes. Cationic polymers and dendrimers, which can be synthesized using a triamine core, can electrostatically interact with the negatively charged bacterial cell surface, leading to membrane destabilization and cell death.[8]

Quantitative Data on Antimicrobial Activity of Triazine Derivatives:

| Compound | Organism | MIC (µg/mL) | Reference |

| Triazine Derivative 10 | Staphylococcus aureus | Comparable to Ampicillin | [1] |

| Triazine Derivative 13 | Staphylococcus aureus | ~50% activity of Ampicillin | [1] |

| Triazine Derivative 13 | Escherichia coli | Comparable to Ampicillin | [1] |

| Triazine Derivative 14 | Escherichia coli | Comparable to Ampicillin | [1] |

Proposed Mechanism of Antimicrobial Action:

Cytotoxicity and Potential in Cancer Therapy

The cytotoxic effects of triazine derivatives are also being investigated for their potential in cancer therapy. Some derivatives have been shown to be non-toxic to mammalian cells at concentrations where they exhibit antimicrobial activity, suggesting a degree of selectivity. The precise mechanisms are still under investigation, but may involve interactions with specific cellular pathways. For instance, some triazine derivatives have been shown to affect signaling pathways like the 5-HT7 receptor pathway, which can influence cell growth and proliferation.[9] However, it is important to note that benzene itself is a known carcinogen and can affect hematopoietic signaling pathways.[10] Therefore, the design of any therapeutic agent based on a benzene core must carefully consider potential toxicity.

Conclusion

This compound is a versatile and powerful C3-symmetric building block that enables the synthesis of a wide array of advanced materials. Its application in the construction of COFs and dendrimers has led to materials with high porosity and ordered structures, which are promising for applications in gas storage, separation, and catalysis. Furthermore, its derivatives, particularly those based on the 1,3,5-triazine scaffold, exhibit interesting biological activities, including antimicrobial and cytotoxic effects, opening up avenues for the development of new therapeutic agents. Further research is needed to fully elucidate the structure-property relationships of materials derived from this building block and to explore their full potential in various scientific and technological fields. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working in these exciting areas.

References

- 1. On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 3. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]

- 4. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterization of covalent triazine frameworks and imine-linked covalent organic frameworks and their application as porous filler materials in mixed-matrix membranes for gas separation [docserv.uni-duesseldorf.de]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Benzene-1,3,5-triamine in the Architecture of Advanced Porous Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-triamine, a seemingly simple aromatic molecule, has emerged as a critical trifunctional building block in the sophisticated field of materials science. Its unique C₃ symmetry and the presence of three reactive amine groups make it an ideal precursor for the construction of highly ordered and porous materials.[1] This guide delves into the synthesis, characterization, and application of porous materials derived from benzene-1,3,5-triamine, with a particular focus on Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), offering a comprehensive resource for professionals in research and development.

Synthetic Strategies: Building Porous Architectures

The primary route to integrating benzene-1,3,5-triamine into porous networks is through condensation reactions with multifunctional monomers.[1] The most prevalent method involves the reaction with aldehyde-containing monomers to form robust imine linkages, a cornerstone of COF chemistry.[1][2]

Imine-Linked Covalent Organic Frameworks (COFs)

The Schiff base condensation reaction between the amine groups of benzene-1,3,5-triamine (or its derivatives) and the aldehyde groups of a complementary linker is a powerful tool for creating crystalline, porous COFs.[2][3] The C₃ symmetry of benzene-1,3,5-triamine, when reacted with a C₂-symmetric dialdehyde, typically results in the formation of two-dimensional COFs with hexagonal pore structures.[1] Acid catalysts, such as acetic acid, are often employed to facilitate the imine bond formation.[1]

A general synthetic scheme for the formation of an imine-linked 2D COF is depicted below:

Figure 1: General synthesis of a 2D COF from Benzene-1,3,5-triamine.

Metal-Organic Frameworks (MOFs)

While less common than in COFs, derivatives of benzene-1,3,5-triamine serve as functional linkers in the synthesis of MOFs. For instance, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), a derivative, has been used to create novel MOFs with metal ions like Cu(II), Cr(III), and Al(III).[4] These materials exhibit high porosity and are particularly interesting for gas adsorption applications due to the presence of open metal sites.[4]

Quantitative Data on Porous Materials

The structural properties of porous materials derived from benzene-1,3,5-triamine are crucial for their performance. Key parameters include Brunauer–Emmett–Teller (BET) surface area, pore size, and adsorption capacities.

| Material Type | Specific Material | BET Surface Area (m²/g) | Pore Size (nm) | Application & Performance |

| COF | CS-COF | 776 | - | Gas Sorption |

| MOF | TIBM-Cu | - | 0.3-1.5 | CO₂ Adsorption: 3.60 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 53[4] |

| MOF | TIBM-Cr | - | - | CO₂ Adsorption: 1.6 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 10[4] |

| MOF | TIBM-Al | - | - | CO₂ Adsorption: 2.1 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 35[4] |

| CMP | TNCMP-2 | 995 | - | CO₂ Adsorption: 1.45 mmol/g at 1 bar, 298 K[5] |

| POP | T-POP1 | 239.6 | - | Methyl Orange Adsorption: >99% removal in 15-20 min[6] |

| POP | T-POP2 | 139.2 | - | Methyl Orange Adsorption: >99% removal in 15-20 min[6] |

| POP | T-POP3 | 287.4 | - | Methyl Orange Adsorption: >99% removal in 15-20 min[6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these advanced materials.

Synthesis of an Imine-Linked COF (Illustrative Protocol)

This protocol is a generalized procedure based on common practices for solvothermal synthesis.

-

Reactant Preparation : In a Pyrex tube, add benzene-1,3,5-triamine (1 equivalent) and a trialdehyde linker such as 1,3,5-benzenetricarbaldehyde (1 equivalent).

-

Solvent Addition : Add a mixture of solvents, for example, 1,4-dioxane and mesitylene (in a 1:1 v/v ratio).

-

Catalyst Addition : Introduce an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine formation.

-

Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

-

Sealing and Heating : Seal the Pyrex tube under vacuum and heat it in an oven at a specified temperature (e.g., 120°C) for several days (e.g., 3-7 days).

-

Isolation and Purification : After cooling to room temperature, collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran to remove unreacted monomers and oligomers.

-

Drying : Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to yield the pure COF.

Characterization Workflow

A systematic characterization process is crucial to confirm the structure and properties of the synthesized porous materials.

Figure 2: Experimental workflow for synthesis and characterization.

Applications in Research and Development

The unique properties of porous materials derived from benzene-1,3,5-triamine make them suitable for a wide range of applications.

Gas Adsorption and Separation

The high surface area and tunable porosity of COFs and MOFs containing benzene-1,3,5-triamine derivatives make them excellent candidates for the selective adsorption and separation of gases like CO₂.[4] The presence of nitrogen atoms within the framework can enhance the affinity for CO₂.

Environmental Remediation

These porous materials have demonstrated significant potential in environmental applications, such as the removal of pollutants from water. Cross-linked polyamines and their composites with carbon nanotubes, derived from benzene-1,3,5-triamine, are effective in removing toxic heavy metal ions like lead from aqueous solutions.[1] The high density of active chelation sites is a key factor in their efficiency.[1]

The logical flow for the application of these materials in heavy metal ion removal is outlined below:

Figure 3: Application in heavy metal ion removal from water.

References

- 1. Benzene-1,3,5-triamine|High-Purity Research Compound [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Geometry of Benzene-1,3,5-triamine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of Benzene-1,3,5-triamine trihydrochloride, a symmetrical aromatic triamine derivative of significant interest in materials science and synthetic chemistry. The document outlines the theoretical and experimental approaches to understanding its three-dimensional structure, with a focus on the techniques used for its characterization.

Introduction

This compound (C₆H₁₂Cl₃N₃) is a highly symmetrical molecule valued as a C3-symmetric building block in the synthesis of complex molecular architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and dendrimers.[1] Its utility stems from the trifunctional nature of the benzene ring, with three primary amine groups situated in a 1,3,5-substitution pattern. The trihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile precursor in various synthetic applications.[1] Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing novel materials with desired topologies, and controlling its assembly in the solid state.

Theoretical Molecular Geometry

The molecular geometry of this compound is dictated by the inherent structure of its constituent parts: the benzene ring and the protonated amine groups (anilinium ions).

-

Benzene Ring: The core of the molecule is a planar benzene ring with six carbon atoms exhibiting sp² hybridization. The C-C bond lengths within the ring are expected to be uniform, approximately 1.39 Å, and the internal C-C-C bond angles should be close to the ideal 120° of a regular hexagon.

-

Anilinium Groups: In the trihydrochloride salt, the three amine groups are protonated to form anilinium ions (-NH₃⁺). The nitrogen atom in each anilinium group is sp³ hybridized, resulting in a tetrahedral geometry with respect to its bonded atoms (one carbon and three hydrogen atoms).

-

Overall Symmetry: The 1,3,5-substitution pattern confers a high degree of symmetry to the molecule, which belongs to the D₃h point group in its idealized, isolated state. However, in the solid state, crystal packing forces and hydrogen bonding interactions can lead to a lower symmetry.

The protonation of the amine groups has a significant impact on the electronic structure and geometry. The strong electron-withdrawing nature of the -NH₃⁺ groups influences the aromatic system. Furthermore, the orientation of the anilinium groups relative to the plane of the benzene ring is a key conformational feature.

Experimental Determination of Molecular Geometry

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is Single Crystal X-ray Diffraction (SXRD).[2][3] This technique provides accurate measurements of bond lengths, bond angles, and the overall packing of molecules within a crystal lattice.[3][4][5]

Expected Crystallographic Data

While a specific, publicly available crystal structure determination for this compound is not readily found, an SXRD analysis would yield the parameters outlined in the table below. This table serves as a template for the expected quantitative data from such an experiment.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic, Orthorhombic, or other |

| Space Group | A specific descriptor of the crystal's symmetry (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths (Å) | C-C (aromatic): ~1.39 ÅC-N: ~1.47 ÅN-H: ~0.90 Å |

| Key Bond Angles (°) | C-C-C (aromatic): ~120°C-C-N: ~120°C-N-H: ~109.5°H-N-H: ~109.5° |

| Torsion Angles (°) | Describing the orientation of the -NH₃⁺ groups relative to the benzene ring. |

| Hydrogen Bond Geometry | N-H···Cl distances and angles, defining the supramolecular architecture. The N···Cl distances are expected to be in the range of 3.0-3.5 Å. |

Experimental Protocol: Single Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the molecular geometry of this compound using SXRD.

Objective: To obtain the single-crystal X-ray structure of this compound to determine its precise bond lengths, bond angles, and crystal packing.

Materials:

-

High-purity this compound

-

Suitable solvent for crystallization (e.g., ethanol, methanol, water, or a mixture)

-

Crystallization vials (e.g., small test tubes, NMR tubes)

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.[4]

-

Cryo-cooling system

Methodology:

-

Crystal Growth:

-

Dissolve a small amount of this compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to promote the growth of single crystals of suitable size and quality for diffraction.

-

-

Crystal Mounting:

-

Select a well-formed, single crystal under a microscope.

-

Mount the crystal on a cryo-loop or a glass fiber.

-

-

Data Collection:

-

Mount the crystal on the goniometer head of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Locate and refine the positions of hydrogen atoms.

-

-

Analysis and Visualization:

-

Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

-

Identify and analyze intermolecular interactions, particularly the N-H···Cl hydrogen bonds.

-

Generate visualizations of the molecular structure and crystal packing.

-

Key Structural Features and Visualization

A critical aspect of the solid-state structure of this compound is the extensive network of hydrogen bonds. The anilinium groups (-NH₃⁺) act as strong hydrogen bond donors, while the chloride anions (Cl⁻) are the hydrogen bond acceptors. This results in a stable, three-dimensional N-H···Cl hydrogen-bonding network that governs the crystal packing.

Caption: Intermolecular hydrogen bonding in this compound.

Synthesis Workflow and Protocols

The most common method for the synthesis of Benzene-1,3,5-triamine is the catalytic reduction of 1,3,5-trinitrobenzene.[1] The trihydrochloride salt is then obtained by treatment with hydrochloric acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,3,5-trinitrobenzene.

Materials:

-

1,3,5-Trinitrobenzene

-

Palladium on carbon (Pd/C) catalyst (10 wt%)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Reaction vessel suitable for hydrogenation

Methodology:

-

Reduction of 1,3,5-Trinitrobenzene:

-

In a hydrogenation vessel, dissolve 1,3,5-trinitrobenzene in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.

-

-

Isolation of Benzene-1,3,5-triamine:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

The resulting filtrate contains the free base, Benzene-1,3,5-triamine.

-

-

Formation of the Trihydrochloride Salt:

-

Cool the ethanolic solution of the triamine in an ice bath.

-

Slowly add concentrated hydrochloric acid to the stirred solution.

-

A precipitate of this compound will form.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol and then with a non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the product under vacuum to yield pure this compound.

-

Conclusion

The molecular geometry of this compound is characterized by a planar, C3-symmetric benzene core functionalized with three protonated amine groups. The tetrahedral geometry of the anilinium ions and the extensive N-H···Cl hydrogen bonding network are the defining features of its solid-state structure. While detailed experimental crystallographic data is not widely available, the theoretical geometry is well understood, and the experimental methodology for its precise determination via Single Crystal X-ray Diffraction is well established. This understanding is fundamental for the rational design and synthesis of advanced materials derived from this versatile building block.

References

Spectroscopic Analysis of 1,3,5-Triaminobenzene Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride (C₆H₁₂Cl₃N₃, CAS No: 638-09-5). Due to the limited availability of experimentally derived spectral data in public databases, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure and the general principles of spectroscopic analysis for aromatic amine salts. Detailed experimental protocols for obtaining high-quality spectra are also provided to guide researchers in their analytical endeavors.

Compound Overview

1,3,5-Triaminobenzene trihydrochloride is the salt form of 1,3,5-triaminobenzene, a symmetrical aromatic amine. The trihydrochloride salt enhances the compound's stability and water solubility, making it suitable for various applications in chemical synthesis and materials science. Its symmetrical nature makes it a valuable building block for the creation of complex molecular architectures.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predicted values based on the chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~7.0 - 8.0 | Singlet | Aromatic protons (Ar-H). The exact shift is influenced by the solvent and the electron-withdrawing effect of the -NH₃⁺ groups. |

| ¹H | ~7.5 - 9.0 | Broad Singlet | Amine protons (-NH₃⁺). These protons are acidic and may exchange with deuterated solvents, leading to a broad signal or no signal at all. |

| ¹³C | ~130 - 140 | Singlet | Carbon atoms bearing the -NH₃⁺ groups (C-N). |

| ¹³C | ~110 - 125 | Singlet | Carbon atoms at positions 2, 4, and 6 of the benzene ring (C-H). |

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 2800 | N-H stretch (in -NH₃⁺) | Strong, Broad | Characteristic broad absorption due to the ammonium salt. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium to Weak | |

| ~1600 - 1580 | N-H bend (in -NH₃⁺) | Medium | |

| ~1600 and ~1475 | Aromatic C=C stretch | Medium to Strong | Two bands are characteristic of the benzene ring. |

| ~1200 - 1000 | C-N stretch | Medium | |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong | The specific position is indicative of the 1,3,5-trisubstitution pattern. |

Table 3: Predicted UV-Visible Absorption Maxima

| Wavelength (λmax) nm | Electronic Transition | Solvent |

| ~265 | π → π* (Benzenoid B-band) | Methanol or Water |

| ~210 | π → π* (E₂-band) | Methanol or Water |

Note: The protonation of the amino groups in the trihydrochloride salt is expected to cause a hypsochromic (blue) shift compared to the free amine.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 124.08 | [M+H]⁺ of free base | Corresponds to the protonated 1,3,5-triaminobenzene. |

| 123.07 | [M]⁺ of free base | Molecular ion of 1,3,5-triaminobenzene. |

Note: In a typical mass spectrometry experiment (e.g., ESI+), the hydrochloride salt will likely dissociate, and the observed mass will correspond to the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,3,5-Triaminobenzene trihydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 1,3,5-Triaminobenzene trihydrochloride powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks.

-

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,3,5-Triaminobenzene trihydrochloride in a UV-transparent solvent (e.g., methanol or deionized water) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 1-10 µg/mL.

-

-

Instrument Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample solution.

-

-

Sample Analysis:

-

Fill a quartz cuvette with the blank solution and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the UV-Vis spectrum of the sample.

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 1,3,5-Triaminobenzene trihydrochloride (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

-

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

-

Sample Infusion:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and any significant fragment ions.

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.

Caption: Workflow for the comprehensive spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for 1,3,5-Triaminobenzene trihydrochloride. Researchers are encouraged to use these protocols as a starting point and optimize them based on the specific instrumentation and research objectives.

A Technical Guide to Benzene-1,3,5-triamine Trihydrochloride as a Precursor for Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals